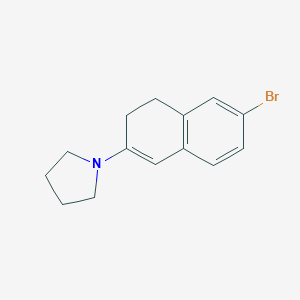

1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3,5,9-10H,1-2,4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXASHBAWOZUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(CC2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623093 | |

| Record name | 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113075-66-4 | |

| Record name | 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of this compound, a molecule of interest in medicinal chemistry and organic synthesis. The synthesis is achieved through a robust, two-step process commencing with the preparation of the key intermediate, 6-bromo-2-tetralone, followed by an efficient enamine formation. This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. Detailed methodologies for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are provided to ensure the unequivocal structural confirmation and purity assessment of the target compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Introduction: Significance and Rationale

The dihydronaphthalene scaffold and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and are considered privileged structures in drug discovery.[1] The introduction of a bromine atom and a pyrrolidine moiety onto this scaffold, as in this compound, offers several strategic advantages for drug development. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space.[2] The pyrrolidine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties and target engagement.[3]

Enamines, such as the target compound, are versatile synthetic intermediates, acting as nucleophiles in a variety of carbon-carbon bond-forming reactions, most notably the Stork enamine alkylation and acylation reactions.[4][5] This reactivity allows for the introduction of diverse substituents at the alpha-position to the original carbonyl group, providing a powerful tool for the synthesis of complex molecules.[6][7] Understanding the synthesis and characterization of this core structure is therefore of significant value to medicinal chemists and synthetic organic chemists.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the synthesis of the precursor ketone, 6-bromo-2-tetralone. The second step is the condensation of this ketone with pyrrolidine to form the target enamine.

Step 1: Synthesis of 6-bromo-2-tetralone

The preparation of 6-bromo-2-tetralone is a critical first step. Several methods have been reported for the synthesis of this intermediate.[8][9] A common and effective method involves the Friedel-Crafts acylation of a suitable brominated aromatic compound followed by cyclization.[8]

Rationale for a Synthetic Route: A frequently employed route involves the reaction of 4-bromophenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst like aluminum chloride. This approach is advantageous due to the commercial availability of the starting materials and generally good yields.

Experimental Protocol: Synthesis of 6-bromo-2-tetralone [8]

-

Reaction Setup: A two-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, an addition funnel, and a thermometer. The system is maintained under a positive pressure of dry nitrogen.

-

Initial Charge: Dry methylene chloride (1000 mL) and aluminum chloride (56 g, 0.42 mole) are added to the flask, and the resulting suspension is stirred and cooled to -10°C using an ice-salt bath.

-

Introduction of Ethylene: Ethylene gas is introduced into the reaction vessel through the gas inlet tube, positioned just above the vortex of the stirred suspension.

-

Addition of Acid Chloride: A solution of 4-bromophenylacetyl chloride (prepared from 4-bromophenylacetic acid and a chlorinating agent like thionyl chloride) in methylene chloride (75 mL) is added dropwise via the addition funnel. The rate of addition is controlled to maintain the internal temperature below 0°C.

-

Reaction Progression: The flow of ethylene is continued for 30 minutes after the addition of the acid chloride solution is complete.

-

Workup: The reaction mixture is carefully poured over 2000 mL of ice and stirred vigorously.

-

Extraction: Once the ice has melted, the organic layer is separated. The aqueous layer is extracted three times with methylene chloride (100 mL each).

-

Purification: The combined organic layers are filtered through a short plug of silica gel and concentrated under reduced pressure to yield a crude oil. This oil is then purified by silica gel column chromatography using an ethyl acetate:hexane (35:65) eluent to afford 6-bromo-2-tetralone as an amber crystalline solid.[8]

Step 2: Synthesis of this compound

The formation of the target enamine is achieved through the acid-catalyzed condensation of 6-bromo-2-tetralone with pyrrolidine.[10][11] This reaction involves the removal of water to drive the equilibrium towards the product.[12]

Rationale for Procedural Choices: Pyrrolidine is a commonly used secondary amine for enamine synthesis due to its high reactivity.[13] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), facilitates the dehydration process.[13] A Dean-Stark apparatus is employed for the azeotropic removal of water, which is crucial for achieving a high yield of the enamine.[13]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagents: To the flask are added 6-bromo-2-tetralone (10.0 g, 0.044 mol), pyrrolidine (4.7 g, 0.066 mol), a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g), and 100 mL of dry toluene.

-

Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pale yellow oil. Due to the hydrolytic sensitivity of enamines, purification should be conducted under anhydrous conditions.[14]

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Comprehensive Characterization

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15] Both ¹H and ¹³C NMR spectra should be acquired.

Sample Preparation: [16]

-

Dissolve 10-20 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the brominated benzene ring.

-

Vinylic Proton: A characteristic signal for the vinylic proton of the enamine double bond, typically appearing in the region of δ 4.5-5.5 ppm.

-

Allylic and Benzylic Protons: Signals for the CH₂ groups of the dihydronaphthalene ring, likely appearing as multiplets in the range of δ 2.5-3.5 ppm.

-

Pyrrolidine Protons: Signals corresponding to the CH₂ groups of the pyrrolidine ring, typically observed as multiplets between δ 2.8-3.2 ppm and δ 1.8-2.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (δ 120-140 ppm) for the carbons of the benzene ring. The carbon attached to the bromine atom will have a distinct chemical shift.

-

Enamine Carbons: Two signals corresponding to the C=C double bond of the enamine. The carbon alpha to the nitrogen will be significantly downfield (δ 140-150 ppm), while the beta carbon will be more upfield (δ 95-105 ppm).

-

Aliphatic Carbons: Signals for the CH₂ carbons of the dihydronaphthalene and pyrrolidine rings in the aliphatic region (δ 20-50 ppm).

Hypothetical NMR Data Table:

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |

| Aromatic CH | 7.35-7.05 | m | 130.5, 129.8, 128.2 |

| Aromatic C-Br | - | - | 119.5 |

| Aromatic C | - | - | 135.4, 134.1 |

| Vinylic CH | 4.85 | t | 98.7 |

| Enamine C=C | - | - | 145.3 |

| Allylic CH₂ | 2.65 | t | 28.9 |

| Benzylic CH₂ | 2.80 | t | 29.5 |

| Pyrrolidine N-CH₂ | 3.10 | t | 48.6 |

| Pyrrolidine CH₂ | 1.95 | m | 25.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands: [17]

-

C=C Stretch (Enamine): A characteristic sharp absorption band around 1650-1600 cm⁻¹.[17]

-

C-N Stretch: A stretching vibration in the region of 1335-1250 cm⁻¹ for the aromatic amine linkage.[18]

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

The absence of a strong carbonyl (C=O) stretching band from the starting 6-bromo-2-tetralone (around 1715 cm⁻¹) is a key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features: [19]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C₁₄H₁₆BrN).

-

Isotopic Pattern: Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[20]

-

Fragmentation: Common fragmentation pathways may include the loss of the pyrrolidine ring or the bromine atom.

Data Summary Table:

| Technique | Expected Key Features |

| ¹H NMR | Aromatic (δ 7.0-7.5), Vinylic (δ 4.5-5.5), Aliphatic (δ 1.8-3.5) |

| ¹³C NMR | Enamine C=C (δ 145, 98), Aromatic (δ 120-140), Aliphatic (δ 20-50) |

| IR (cm⁻¹) | C=C (1650-1600), C-N (1335-1250), Absence of C=O (~1715) |

| MS (m/z) | M⁺ and M+2 peaks of similar intensity |

Visualizing the Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound. By providing a detailed rationale for the experimental choices and comprehensive protocols for both synthesis and characterization, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The successful synthesis and characterization of this versatile intermediate open avenues for the development of novel compounds with potential therapeutic applications. The methodologies described herein are robust and can be adapted for the synthesis of analogous structures, thereby facilitating the exploration of new chemical entities in drug discovery programs.

References

-

Stork enamine alkylation - Wikipedia. Available at: [Link]

-

Stork enamine alkylation - Grokipedia. Available at: [Link]

-

Synthesis of 6-bromo-2-tetralone - PrepChem.com. Available at: [Link]

-

Stork Enamine Synthesis | NROChemistry. Available at: [Link]

-

Stork enamine reaction: Promising Mechanism with application - Chemistry Notes. Available at: [Link]

-

Stork Enamine Synthesis - Organic Chemistry Tutor. Available at: [Link]

-

Enamines - Making Molecules. Available at: [Link]

-

6-Bromo-2-tetralone - ChemBK. Available at: [Link]

-

Enamine Formation - MSU chemistry. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

- CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents.

-

NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes | ACS Omega - ACS Publications. Available at: [Link]

-

Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - NIH. Available at: [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available at: [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]

-

IR: amines. Available at: [Link]

-

How to use 6-BROMO-2-Tetralone to prepare compounds containing threading structures. Available at: [Link]

-

The reaction of tetralones and their enamines with cyanogen halides: a new synthesis of 2-naphthylamines - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

-

9.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. Available at: [Link]

-

1 Preparation and some properties - Assets - Cambridge University Press. Available at: [Link]

-

Enamines - Master Organic Chemistry. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties - MDPI. Available at: [Link]

-

Enamine - Wikipedia. Available at: [Link]

-

Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Available at: [Link]

-

synthesis of enamines from secondary amines and carbonyl compounds - YouTube. Available at: [Link]

-

T. Sammakia, J. A. Abramite, and M. F. Sammons The synthesis and chemistry of enamines has been an active area of research ever. Available at: [Link]

-

Enamine synthesis by amination - Organic Chemistry Portal. Available at: [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. Available at: [Link]

-

synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Available at: [Link]

-

Dimethyl-4′-(naphthalen-1-yl)-1,2,3,4-tetrahydronaphthalene-2-spiro-3′-pyrrolidine-2 - NIH. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

-

Facile and efficient synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride - ResearchGate. Available at: [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH. Available at: [Link]

-

1(2H)-Naphthalenone, 6-amino-3,4-dihydro - Organic Syntheses Procedure. Available at: [Link]

-

Frequency and Importance of Six Functional Groups that Play a Role in Drug Discovery. Available at: [Link]

-

1-(3,4-Dihydro-2-naphthyl)pyrrolidine - PubChem. Available at: [Link]

-

Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Available at: [Link]

-

6-bromo-3,4-dihydronaphthalen-1(2H)-one - ChemBK. Available at: [Link]

-

Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - NIH. Available at: [Link]

-

C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD) - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. prepchem.com [prepchem.com]

- 9. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 10. Enamines — Making Molecules [makingmolecules.com]

- 11. Enamine Formation [www2.chemistry.msu.edu]

- 12. Enamine - Wikipedia [en.wikipedia.org]

- 13. assets.cambridge.org [assets.cambridge.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine, a compound of interest in synthetic chemistry and drug discovery. The analysis encompasses Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and related molecules.

Introduction and Synthesis

This compound belongs to the enamine class of compounds, which are versatile intermediates in organic synthesis. Enamines are characterized by a nitrogen atom attached to a double bond and are typically formed from the reaction of a secondary amine with a ketone or aldehyde. The title compound is derived from 6-bromo-2-tetralone, a derivative of tetralone, a scaffold found in a variety of biologically active compounds.[1][2][3] The pyrrolidine moiety is a common heterocyclic ring system in many pharmaceuticals.[4]

The synthesis of this compound is a standard enamine formation reaction. Typically, 6-bromo-3,4-dihydronaphthalen-2(1H)-one is reacted with pyrrolidine, often with azeotropic removal of water to drive the equilibrium towards the enamine product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation

The mass spectrum of an amine-containing compound is often characterized by an odd molecular weight due to the presence of a nitrogen atom (the Nitrogen Rule).[5][6] The fragmentation of enamines and cyclic amines is typically dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation.[7][8][9][10]

For this compound, the molecular formula is C₁₄H₁₆BrN. The presence of a bromine atom will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Mass Spectrometry Data:

| m/z (Predicted) | Ion | Description |

| 277/279 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |

| 248/250 | [M - C₂H₅]⁺ | α-cleavage within the pyrrolidine ring. |

| 208/210 | [M - C₄H₈N]⁺ | Loss of the pyrrolidine ring. |

| 198 | [M - Br]⁺ | Loss of a bromine radical. |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment. |

Key Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the solid or liquid sample is placed directly on the ATR crystal. The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational modes of the functional groups.

Data Interpretation

The IR spectrum of this compound is expected to show characteristic peaks for the enamine, aromatic, and aliphatic moieties. A key feature for enamines is the C=C stretching vibration, which is typically stronger than that of a simple alkene due to conjugation with the nitrogen lone pair.[11][12] As this is a tertiary amine, there will be no N-H stretching bands.[8][13][14]

Predicted Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Description |

| 3100-3000 | C-H stretch | Aromatic C-H stretching. |

| 2980-2850 | C-H stretch | Aliphatic C-H stretching from the pyrrolidine and dihydronaphthalene rings. |

| 1650-1600 | C=C stretch | Enamine C=C double bond stretching. This is a key diagnostic peak.[11] |

| 1600, 1480 | C=C stretch | Aromatic ring C=C stretching. |

| 1350-1250 | C-N stretch | C-N stretching of the tertiary amine.[13][14] |

| ~1100 | C-Br stretch | Carbon-bromine stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Experimental Protocol: NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the resulting signals from the nuclei are detected. Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

¹H NMR Data Interpretation

The ¹H NMR spectrum will show signals for the aromatic protons, the vinylic proton of the enamine, and the aliphatic protons of the dihydronaphthalene and pyrrolidine rings. Protons on carbons adjacent to the nitrogen atom will be deshielded and appear at a higher chemical shift.[8]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 7.3-7.0 | m | 3H | Aromatic protons |

| 4.8-4.6 | s | 1H | Vinylic proton (=CH) |

| 3.2-3.0 | t | 4H | -N-CH₂- (pyrrolidine) |

| 2.8-2.6 | t | 2H | Ar-CH₂- |

| 2.5-2.3 | t | 2H | =C-CH₂- |

| 2.0-1.8 | m | 4H | -CH₂-CH₂- (pyrrolidine) |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the enamine double bond will be prominent, with the carbon atom bonded to the nitrogen appearing at a higher chemical shift. Carbons adjacent to the nitrogen in the pyrrolidine ring will also be deshielded.[8]

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 145-135 | Aromatic C, C=C-N |

| 135-120 | Aromatic CH |

| 120-115 | Aromatic C-Br |

| 100-95 | =CH |

| 55-50 | -N-CH₂- (pyrrolidine) |

| 35-25 | Aliphatic CH₂ (dihydronaphthalene) |

| 25-20 | -CH₂-CH₂- (pyrrolidine) |

Conclusion

The structural elucidation of this compound can be effectively achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, provide a clear roadmap for the characterization of this compound. Key identifying features include the isotopic pattern of bromine in the mass spectrum, the characteristic enamine C=C stretch in the IR spectrum, and the distinct chemical shifts of the vinylic and nitrogen-adjacent protons and carbons in the NMR spectra. This comprehensive spectroscopic profile is essential for confirming the identity and purity of the molecule in research and development settings.

References

- National Institutes of Health (NIH). (2019, March 1). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy.

- Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part XII. Mass spectra of enamines. RSC Publishing.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- Whitman College. GCMS Section 6.

- ResearchGate. (2019, March 1). (PDF) Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy.

- YouTube. (2023, January 26).

- University of Calgary. IR: amines.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.

- Chemistry LibreTexts. (2022, July 3). 6.

- PubMed Central (PMC). (2020, September 24). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase.

- ResearchGate. (PDF)

- TCI Chemicals. 6-Bromo-3,4-dihydronaphthalen-2(1H)-one.

- Sigma-Aldrich. 6-bromo-3,4-dihydronaphthalen-1(2h)-one.

- ChemicalBook. This compound | 113075-66-4.

- ResearchGate. (2008, March). Facile and efficient synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride.

- ACS Publications. (2024, September 11). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities.

- National Institutes of Health (NIH).

Sources

- 1. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Hypothetical Crystallographic Analysis of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive, albeit hypothetical, crystallographic analysis of the novel compound 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine. In the absence of published empirical data for this specific molecule, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent X-ray diffraction analysis. By drawing parallels with structurally related compounds and adhering to established crystallographic principles, this guide serves as an authoritative resource for researchers in structural biology and medicinal chemistry.

Introduction: The Rationale for Structural Elucidation

The burgeoning field of drug discovery is increasingly reliant on the precise understanding of molecular architectures. The compound this compound, with its unique amalgamation of a bromo-substituted dihydronaphthalene scaffold and a pyrrolidine moiety, presents a compelling candidate for structural investigation. Such studies are pivotal in delineating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding the development of novel therapeutic agents. This guide details the critical steps to achieve a high-resolution crystal structure, a cornerstone of rational drug design.

Synthetic Pathway and Material Characterization

The journey to a crystal structure commences with the synthesis and purification of the target compound. A plausible synthetic route starts from the commercially available 6-bromo-3,4-dihydronaphthalen-1(2H)-one.[1][2]

-

Enamine Formation: A solution of 6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Reduction: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude enamine is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>98%) prior to crystallization trials.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic approach employing various crystallization techniques is crucial for success.

A high-throughput screening approach using commercially available kits is recommended. The following methods should be employed:

-

Vapor Diffusion:

-

Hanging Drop: A 1 µL drop of the compound solution (10-20 mg/mL in various solvents like ethanol, isopropanol, or acetonitrile) is mixed with 1 µL of the reservoir solution on a siliconized glass slide, which is then inverted over the reservoir.

-

Sitting Drop: A similar setup to the hanging drop, but the drop is placed on a post within the well.

-

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is left in a loosely capped vial at room temperature to allow for the slow evaporation of the solvent.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble.

The crystallization plates are incubated at different temperatures (4 °C and 20 °C) and monitored periodically over several weeks.

Diagram of the Crystallization Workflow

Caption: Step-by-step workflow for crystal structure solution and refinement.

Hypothetical Crystallographic Data and Interpretation

Based on the analysis of structurally similar compounds found in the Cambridge Structural Database (CSD), we can anticipate some of the crystallographic parameters for this compound. [3][4][5][6][7][8]For instance, related bromo-substituted heterocyclic compounds often crystallize in monoclinic or orthorhombic space groups. [9][10]

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₆BrN |

| Formula Weight | 278.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.438 |

| R-factor (%) | < 5 |

| Goodness-of-fit (GOF) | ~1.0 |

The refined structure would reveal key molecular features, including:

-

Conformation: The conformation of the dihydronaphthalene and pyrrolidine rings. The pyrrolidine ring is likely to adopt an envelope or twisted conformation. [3][4][5][11]* Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into the electronic effects of the bromine substituent.

-

Intermolecular Interactions: The crystal packing would be stabilized by a network of intermolecular interactions, such as C-H···π and potentially halogen bonding involving the bromine atom. A Hirshfeld surface analysis would be instrumental in quantifying these interactions. [3][4][5]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous pathway for the crystallographic analysis of this compound. The resulting high-resolution crystal structure would be an invaluable asset for understanding its chemical properties and for guiding its development in medicinal chemistry. The structural insights gained would facilitate in-silico studies, such as molecular docking, to predict its biological targets and to design more potent and selective analogs.

References

-

Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromo-phen-yl)-1,2,3,4-tetra-hydro-quinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health. [Link]

-

Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health. [Link]

-

Access Structures. Cambridge Crystallographic Data Centre (CCDC). [Link]

-

6-bromo-3,4-dihydronaphthalen-1(2H)-one. ChemBK. [Link]

-

Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

-

The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. [Link]

-

The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semantic Scholar. [Link]

-

The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]

-

2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. PubChem. [Link]

-

2-(6-Chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine. PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 6-bromo-3,4-dihydronaphthalen-1(2h)-one | Sigma-Aldrich [sigmaaldrich.com]

- 3. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromo-phen-yl)-1,2,3,4-tetra-hydro-quinolin-4-yl]pyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

reactivity profile of the enamine moiety in 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine

An In-Depth Technical Guide to the Reactivity Profile of the Enamine Moiety in 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound, an enamine derived from 6-bromo-2-tetralone. Enamines are highly versatile synthetic intermediates, serving as powerful nucleophiles for carbon-carbon bond formation under neutral or mild conditions. This document elucidates the synthesis of the title compound and explores its core reactivity patterns, including C-alkylation, acylation, Michael additions, and reactions with other electrophiles. Mechanistic principles, regiochemical outcomes, and detailed experimental protocols are presented to provide researchers, scientists, and drug development professionals with a practical framework for utilizing this and structurally related enamines in organic synthesis.

Introduction: The Power of Enamine Nucleophilicity

Enamines are the nitrogen analogs of enols and enolates, characterized by an amino group attached to a double bond. Their utility in modern organic synthesis was pioneered by Gilbert Stork, leading to the development of the renowned Stork enamine synthesis.[1][2][3] This methodology leverages the inherent nucleophilicity of the β-carbon of the enamine, which acts as a neutral enolate equivalent, enabling the α-functionalization of carbonyl compounds under significantly milder conditions than traditional enolate chemistry.[4][5]

The nucleophilicity of the enamine arises from the electron-donating character of the nitrogen lone pair, which participates in resonance with the π-system of the double bond. This delocalization creates a high electron density at the β-carbon, making it the primary site of electrophilic attack.

The subject of this guide, this compound, is formed from 6-bromo-2-tetralone and the secondary amine pyrrolidine. The tetralone framework is a common motif in medicinal chemistry, and the bromo-substituent serves as a valuable synthetic handle for further transformations, such as cross-coupling reactions. Understanding the reactivity of this specific enamine is therefore crucial for its application in the synthesis of complex molecular architectures.

Synthesis of this compound

The formation of an enamine is a condensation reaction between a carbonyl compound and a secondary amine, typically catalyzed by a mild acid.[6][7] The use of pyrrolidine is common due to its high reactivity and the stability of the resulting enamine. The reaction proceeds via an iminium salt intermediate, which is then deprotonated at an adjacent carbon to yield the enamine.

For an unsymmetrical ketone like 6-bromo-2-tetralone, two regioisomeric enamines can potentially form. However, the formation of the Δ¹,²-enamine, 1-(6-bromo-3,4-dihydronaphthalen-1-yl)pyrrolidine, is disfavored. The thermodynamically more stable product is the Δ²,³-enamine, this compound, where the double bond is not in conjugation with the aromatic ring but is less sterically hindered. This regioselectivity dictates that subsequent electrophilic attack will occur at the C-1 position of the tetralone backbone.

Caption: Workflow for the synthesis of the target enamine.

Experimental Protocol: Enamine Formation

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-bromo-2-tetralone (1.0 eq.), toluene (approx. 0.2 M), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq.).

-

Addition: Add pyrrolidine (1.2 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without further purification due to its sensitivity to hydrolysis.[6] Rigorous exclusion of water is necessary for all reactions involving the isolated enamine.[6]

Core Reactivity Profile: Electrophilic Attack at C-1

The primary mode of reactivity for this enamine is the nucleophilic attack of its β-carbon (C-1 of the original tetralone) on various electrophiles. This reaction proceeds through a key iminium salt intermediate, which is subsequently hydrolyzed to regenerate the carbonyl group, yielding the α-substituted ketone.

Caption: General mechanism for the functionalization of the enamine.

C-Alkylation (Stork Enamine Alkylation)

Alkylation with reactive alkyl halides is a cornerstone of enamine chemistry.[1][3] The reaction is an SN2 type displacement where the enamine acts as the nucleophile.[4][7]

-

Mechanism: The β-carbon of the enamine attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the C-C bond. This generates an iminium salt, which is then hydrolyzed back to the ketone.[5][8]

-

Causality: This method is preferred over direct enolate alkylation as it operates under neutral conditions, minimizing side reactions like self-condensation and polyalkylation that plague base-mediated methods.[1][4] The choice of electrophile is critical; reactive halides such as allylic, benzylic, and primary alkyl halides give the best results.[3]

Experimental Protocol: α-Allylation

-

Enamine Solution: Prepare the enamine from 6-bromo-2-tetralone as described previously and dissolve the crude product in an aprotic solvent like dioxane or THF.

-

Alkylation: Add allyl bromide (1.1 eq.) to the enamine solution at room temperature. Stir the mixture for 12-24 hours. The formation of the iminium salt may be observed as a precipitate.

-

Hydrolysis: Add an aqueous solution of HCl (e.g., 2 M) and stir vigorously or heat gently to facilitate the hydrolysis of the iminium salt.

-

Workup & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield 1-allyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one.

Acylation

Enamines react readily with acyl halides to produce 1,3-dicarbonyl compounds after hydrolysis.[5][9] This reaction provides a powerful route to versatile building blocks for further synthetic elaboration.

-

Mechanism: The reaction follows a nucleophilic addition-elimination pathway at the acyl carbon, followed by hydrolysis of the resulting iminium intermediate.[4]

-

Significance: This method allows for the efficient synthesis of β-diketones, which are important precursors for various heterocycles and can participate in a range of subsequent chemical transformations.

Experimental Protocol: α-Acetylation

-

Enamine Solution: Prepare the enamine from 6-bromo-2-tetralone and dissolve it in an aprotic solvent such as benzene or THF, containing a non-nucleophilic base like triethylamine (1.1 eq.) to scavenge the HCl byproduct.

-

Acylation: Cool the solution in an ice bath. Add acetyl chloride (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Hydrolysis: Perform an aqueous acidic workup as described for the alkylation protocol to hydrolyze the iminium salt.

-

Workup & Purification: Follow the extraction and purification procedure outlined above to isolate 1-acetyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one.

Michael Addition

Enamines are sufficiently nucleophilic to act as donors in Michael (conjugate) additions to α,β-unsaturated carbonyls and other Michael acceptors.[3][6] This reaction is highly effective for forming 1,5-dicarbonyl compounds.

-

Mechanism: The enamine undergoes a 1,4-conjugate addition to the Michael acceptor. The resulting enolate intermediate is protonated during workup, and the iminium moiety is subsequently hydrolyzed.

-

Synthetic Utility: This transformation is a key step in annulation strategies, most notably the Robinson annulation, for the construction of six-membered rings.

Reactions with Other Electrophiles

The reactivity of the enamine extends beyond carbon-based electrophiles. For instance, tetralone enamines have been shown to react with cyanogen halides. Reaction with cyanogen bromide can lead to aromatization, yielding the corresponding naphthylamine, while cyanogen chloride can result in cyanation at the 1-position.[10]

Summary of Reactivity and Conditions

The following table summarizes the primary reactivity modes of this compound with various classes of electrophiles.

| Reaction Type | Electrophile Example | Key Intermediate | Final Product (after Hydrolysis) | Typical Conditions |

| Alkylation | Allyl Bromide (H₂C=CHCH₂Br) | Iminium Salt | 1-Allyl-6-bromo-2-tetralone | Dioxane or THF, RT, 12-24h |

| Acylation | Acetyl Chloride (CH₃COCl) | Iminium Salt | 1-Acetyl-6-bromo-2-tetralone | THF, Et₃N, 0°C to RT, 4-8h |

| Michael Addition | Methyl Vinyl Ketone (MVK) | Iminium Salt | 1-(3-Oxobutyl)-6-bromo-2-tetralone | Aprotic solvent, RT |

| Cyanation | Cyanogen Chloride (ClCN) | Iminium Salt | 1-Cyano-6-bromo-2-tetralone | Aprotic solvent, RT |

Conclusion

This compound is a powerful and versatile nucleophilic intermediate in organic synthesis. Its reactivity is dominated by the nucleophilic character of the C-1 carbon, enabling a wide array of C-C bond-forming reactions including alkylation, acylation, and Michael additions under mild, base-free conditions. The predictable regioselectivity, coupled with the presence of a bromine atom for subsequent functionalization, makes this enamine a valuable tool for medicinal chemists and synthesis professionals aiming to construct complex molecules based on the tetralone scaffold. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the practical application of this reagent.

References

-

Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029-2030. [Link]

-

Chemistry Notes. (n.d.). Stork enamine reaction: Promising Mechanism with application. [Link]

-

Wikipedia. (2023). Stork enamine alkylation. [Link]

-

Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]

-

The Organic Chemistry Tutor. (2020). Stork Enamine Synthesis. [Link]

-

Ashenhurst, J. (2019). Enamines – Formation, Properties, and Reactions. Master Organic Chemistry. [Link]

-

All about chemistry. (2023). Enamine: Formation, properties and Reactivity [Video]. YouTube. [Link]

-

Ennis, M. D., et al. (1995). Regioselective α-alkylation of extended enolates derived from enamines of β-keto esters. Journal of the Chemical Society, Perkin Transactions 1, 3169-3171. [Link]

-

LibreTexts Chemistry. (2023). Enamine Reactions. [Link]

-

Brannock, K. C., et al. (1964). Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. The Journal of Organic Chemistry. [Link]

-

Evans, D. A., et al. (1969). The reaction of tetralones and their enamines with cyanogen halides: a new synthesis of 2-naphthylamines. Journal of the Chemical Society C: Organic. [Link]

-

Pearson Study Prep. (2015). Enamine Alkylation and Acylation [Video]. YouTube. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The reaction of tetralones and their enamines with cyanogen halides: a new synthesis of 2-naphthylamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine Derivatives

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. This guide delves into the largely unexplored chemical space of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine and its derivatives. By deconstructing the molecule into its core components—the pyrrolidine ring, the dihydronaphthalene scaffold, and the strategic bromine substituent—we can project a landscape of potential biological activities. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential pharmacological applications, and methodologies for evaluating this promising class of compounds. We will explore potential activities ranging from oncology and inflammation to disorders of the central nervous system, grounded in the established roles of these foundational chemical moieties.

Introduction: A Molecule of Convergent Potential

The quest for novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. The compound class of this compound derivatives represents a compelling, albeit under-investigated, area of research. The rationale for exploring this specific scaffold is rooted in the well-documented biological significance of its constituent parts:

-

The Pyrrolidine Ring: A ubiquitous five-membered nitrogen heterocycle, the pyrrolidine ring is a key feature in a multitude of natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical factor for target binding specificity.[2][3] The pyrrolidine motif can enhance aqueous solubility and provides a nitrogen atom that can act as a hydrogen bond donor or acceptor, further facilitating interactions with biological targets.[1][4]

-

The Dihydronaphthalene Scaffold: Derivatives of dihydronaphthalene have demonstrated a breadth of biological activities. Notably, recent studies have highlighted their potential as potent cytotoxic agents against various cancer cell lines, including MCF-7 human breast cancer cells.[5][6][7][8] Furthermore, certain dihydronaphthalene derivatives have been identified as inhibitors of the NLRP3 inflammasome, pointing towards anti-inflammatory applications.[9]

-

The Strategic Role of Bromine: The inclusion of a bromine atom at the 6-position of the dihydronaphthalene ring is a deliberate design choice. Halogenation, and specifically "bromination," is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a molecule.[10][11] The bromine atom can increase metabolic stability, improve the duration of action, and participate in "halogen bonding," a type of non-covalent interaction that can significantly enhance drug-receptor binding affinity.[10][11]

This guide will synthesize these individual attributes to build a compelling case for the systematic investigation of this compound derivatives as a new frontier in drug discovery.

Synthetic Strategy: A Plausible Pathway

While the direct synthesis of this compound is not extensively documented in the current literature, a logical and efficient synthetic route can be proposed based on established chemical principles. The most probable pathway involves the formation of an enamine from a tetralone precursor.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol: Enamine Formation

-

Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 equivalent). This starting material is commercially available or can be synthesized from naphthalene.[12]

-

Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent, such as toluene. Add pyrrolidine (1.1-1.5 equivalents) to the solution.

-

Catalysis: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water using the Dean-Stark trap drives the reaction towards the formation of the enamine product.

-

Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Causality of Experimental Choices:

-

Dean-Stark Apparatus: The formation of an enamine is a reversible condensation reaction that produces water as a byproduct. The continuous removal of water via azeotropic distillation with toluene shifts the equilibrium towards the product, ensuring a high yield.

-

Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the tetralone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of pyrrolidine.

Projected Biological Activities and Evaluation Strategies

Based on the activities of the constituent molecular fragments, we can hypothesize several promising avenues for the biological investigation of this compound derivatives.

Anticancer Activity

Hypothesis: The dihydronaphthalene core, known for its cytotoxic effects, may impart anticancer properties to the target compounds.[5][6] The pyrrolidine moiety could enhance solubility and cellular uptake, while the bromine atom could improve target engagement and metabolic stability.

Experimental Evaluation Workflow

Caption: Workflow for anticancer activity evaluation.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Hypothesis: Given that some dihydronaphthalene derivatives inhibit the NLRP3 inflammasome, the target compounds may possess anti-inflammatory properties.[9] This could be relevant for a range of inflammatory diseases.

Experimental Evaluation Workflow

Caption: Workflow for anti-inflammatory activity evaluation.

Detailed Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Quantify the amount of NO produced and determine the inhibitory effect of the test compounds.

Central Nervous System (CNS) Activity

Hypothesis: The pyrrolidine ring is present in many CNS-active drugs. The overall lipophilicity of the brominated dihydronaphthalene scaffold may allow for penetration of the blood-brain barrier. Structure-activity relationship studies of related tetralin derivatives have shown modulation of monoamine uptake, suggesting potential applications in neurological and psychiatric disorders.[13]

Initial Screening Assays:

-

In vitro Receptor Binding Assays: Screen the compounds against a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters and receptors.

-

In vivo Behavioral Models: In animal models, assess for potential antidepressant, anxiolytic, or antipsychotic effects using tests such as the forced swim test, elevated plus-maze, and prepulse inhibition.

Structure-Activity Relationship (SAR) and Data Summary

A systematic investigation of derivatives of this compound is crucial for understanding the relationship between chemical structure and biological activity.[14] Key modifications and their expected impact are summarized below.

| Modification | Rationale | Potential Impact |

| Substitution on the Pyrrolidine Ring | To probe the binding pocket for additional interactions. | Could enhance potency and selectivity. |

| Variation of the Halogen at the 6-position | To modulate electronic properties and halogen bonding potential. | Bioisosteric replacement of bromine with chlorine or fluorine could alter activity and pharmacokinetic properties.[15][16] |

| Substitution on the Aromatic Ring | To explore the effects of electron-donating or electron-withdrawing groups. | Could influence metabolic stability and target affinity. |

| Stereochemistry | The pyrrolidine ring and its substituents can introduce chiral centers. | Different stereoisomers may exhibit distinct biological profiles.[3] |

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area for the development of new therapeutic agents. By leveraging the known biological activities of its constituent parts, a strong rationale emerges for its investigation in oncology, inflammation, and CNS disorders. The synthetic pathway outlined in this guide is practical and should enable the generation of a library of derivatives for comprehensive structure-activity relationship studies. The proposed biological evaluation workflows provide a clear roadmap for elucidating the pharmacological profile of this novel class of compounds. Future research should focus on the synthesis of a diverse library of analogues to fully explore the therapeutic potential of this exciting chemical scaffold.

References

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6447. Available at: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

(2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Available at: [Link]

-

Fadda, A. A., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5983. Available at: [Link]

-

ResearchGate. (2020). (PDF) Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Available at: [Link]

-

Hou, G., et al. (2024). Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation. European Journal of Medicinal Chemistry, 270, 116284. Available at: [Link]

-

ScienceOpen. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Available at: [Link]

-

Słoczyńska, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e713. Available at: [Link]

-

ResearchGate. (2020). Research Article Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

-

Słoczyńska, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4). Available at: [Link]

-

Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Available at: [Link]

-

(2012). Application of Bioisosteres in Drug Design. Available at: [Link]

-

Frontiers. (2021). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Available at: [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Available at: [Link]

-

National Institutes of Health. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Available at: [Link]

-

Mokrosz, J. L., et al. (1990). Structure-activity relationship studies of CNS agents. Part II. De novo analysis of the monoamine uptake inhibition data of 1-alkylamino-4-aryltetralins. Polish Journal of Pharmacology and Pharmacy, 42(5), 501-507. Available at: [Link]

-

MDPI. (2017). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Available at: [Link]

-

ChemBK. (2024). 6-bromo-3,4-dihydronaphthalen-1(2H)-one. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 5. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells – ScienceOpen [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. jms.ump.edu.pl [jms.ump.edu.pl]

- 12. chembk.com [chembk.com]

- 13. Structure-activity relationship studies of CNS agents. Part II. De novo analysis of the monoamine uptake inhibition data of 1-alkylamino-4-aryltetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

The Strategic Role of Bromine in Dihydronaphthalene Chemistry: A Guide for Researchers and Drug Development Professionals

Introduction: The Dihydronaphthalene Scaffold - A Privileged Structure in Chemical Synthesis

The dihydronaphthalene core is a prominent structural motif in a vast array of biologically active molecules and functional materials. Its unique combination of a partially saturated and an aromatic ring provides a versatile three-dimensional framework that can be strategically functionalized to modulate physicochemical and biological properties. The introduction of a bromine atom onto this scaffold dramatically expands its synthetic utility, transforming it into a highly versatile intermediate for complex molecular engineering. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of bromo-substituted dihydronaphthalene compounds, offering valuable insights for researchers, medicinal chemists, and materials scientists.

Part 1: Synthesis of Bromo-Substituted Dihydronaphthalenes

The strategic placement of a bromine atom on the dihydronaphthalene skeleton can be achieved through two primary approaches: the bromination of a pre-existing dihydronaphthalene core or the synthesis of the dihydronaphthalene ring from a bromine-containing precursor. The choice of method is often dictated by the desired regiochemistry and the availability of starting materials.

Electrophilic Bromination of Dihydronaphthalenes

Direct bromination of a dihydronaphthalene is a common and effective method for introducing a bromine atom. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring system.

A key reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of an acid catalyst. For instance, the synthesis of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate for anticancer agents, is achieved by treating 6-methoxy-1-tetralone with NBS in an aqueous medium with sulfuric acid.[1]

Experimental Protocol: Synthesis of 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one [1]

-

To a stirred solution of 6-methoxy-1-tetralone (1.06 g, 6.02 mmol) in 60 mL of water, add N-bromosuccinimide (1.07 g, 6.01 mmol).

-

Heat the reaction mixture to 60 °C.

-

Carefully add sulfuric acid (0.67 mL) to the mixture.

-

Continue heating for 5 hours.

-

Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography to yield the desired 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

The mechanism of this reaction involves the generation of an electrophilic bromine species which then attacks the electron-rich aromatic ring of the tetralone. The position of the methoxy group directs the bromination to the ortho position.

Part 2: The Chemical Reactivity of Bromo-Substituted Dihydronaphthalenes: A Gateway to Molecular Diversity

The carbon-bromine bond in bromo-substituted dihydronaphthalenes is a versatile functional handle that can participate in a wide range of chemical transformations. This reactivity is the cornerstone of their utility as synthetic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Perhaps the most powerful application of bromo-dihydronaphthalenes is their use in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between a bromo-dihydronaphthalene and an organoboron reagent. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the bromo-dihydronaphthalene to a palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][3][4][5]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the bromo-dihydronaphthalene derivative, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck-Mizoroki reaction facilitates the coupling of a bromo-dihydronaphthalene with an alkene to form a new, more substituted alkene. This reaction is particularly useful for the synthesis of styrenyl and other vinyl-substituted dihydronaphthalenes.

General Experimental Protocol for Heck-Mizoroki Reaction: [6][7]

-

Combine the bromo-dihydronaphthalene, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Purge the reaction vessel with an inert gas.

-

Heat the mixture to the required temperature (often above 100 °C).

-

Monitor the reaction until the starting material is consumed.

-

After cooling, perform a standard work-up and purify the product.

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a bromo-dihydronaphthalene and a terminal alkyne, providing access to alkynyl-substituted dihydronaphthalenes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8][9][10]

General Experimental Protocol for Sonogashira Coupling: [8]

-

To a solution of the bromo-dihydronaphthalene in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work up the reaction by filtering off any solids and removing the solvent.

-

Purify the resulting alkynyl-dihydronaphthalene by chromatography.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, thereby generating a potent nucleophile. This is typically achieved using organolithium or Grignard reagents. The resulting organometallic dihydronaphthalene can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Part 3: Applications of Bromo-Substituted Dihydronaphthalenes

The synthetic versatility of bromo-substituted dihydronaphthalenes has led to their application in diverse fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: Scaffolds for Drug Discovery

The dihydronaphthalene framework is a key component of numerous biologically active compounds. The ability to functionalize this scaffold via its bromo-derivative has been instrumental in the development of new therapeutic agents.

A significant area of research has focused on dihydronaphthalene analogues as potent anticancer agents. These compounds often act as inhibitors of tubulin polymerization. For instance, certain dihydronaphthalene derivatives have shown low nanomolar cytotoxicity against various human cancer cell lines.[1] The bromo-substituted precursors are crucial for the synthesis of these complex molecules through cross-coupling reactions.

| Compound Class | Target Cancer Cell Lines | Reported IC₅₀ Values (µM) | Reference |

| Naphthalene-1,4-dione analogues | HEC1A | 1.24 - 9.55 | [11] |

| Dihydronaphthalene Analogues | NCI-H460, DU-145, SK-OV-3 | low nM range | [1] |

| Thiazole Derivatives | MCF-7, A549 | 7.84 - 55.88 | [12] |

Materials Science: Building Blocks for Functional Materials

The rigid and planar nature of the naphthalene core makes it an attractive building block for organic electronic materials. Bromo-substituted naphthalenes and their dihydrogenated counterparts serve as key precursors in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[13]

Bromo-naphthalene derivatives are utilized in the synthesis of both hole transport layer (HTL) and emissive layer (EML) materials for OLEDs.[13] Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, on these bromo-precursors allow for the construction of complex molecules with tailored optoelectronic properties. These materials are designed to have high photoluminescence quantum yields and specific emission colors, contributing to the efficiency and performance of OLED devices.[13]

The synthesis of conjugated polymers for organic electronics also often relies on the polymerization of bromo-aromatic monomers. While direct examples of bromo-dihydronaphthalene polymerization are less common, the principles of using di-bromo aromatic compounds in polymerization reactions are well-established and could be extended to these systems.

Conclusion